Home > Products > Screening Compounds P46776 > 1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine
1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine - 1509932-05-1

1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine

Catalog Number: EVT-3241457
CAS Number: 1509932-05-1
Molecular Formula: C16H24BNO4S
Molecular Weight: 337.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Compound Description: This compound is a boric acid ester intermediate containing a benzene ring. It is structurally similar to the target compound, sharing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached to the benzene ring. []
  • Relevance: Both this compound and 1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrrolidine belong to the class of boronic acid esters with substituted benzene rings. They differ in the substituents on the benzene ring (methyl ester and fluoro group vs. sulfonyl pyrrolidine group) and represent potential intermediates or analogs in various synthetic pathways. []

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

  • Compound Description: This compound is another boric acid ester intermediate containing a benzene ring. Similar to the target compound, it possesses a pyrrolidine ring, although directly attached to the carbonyl group instead of a sulfonyl group. []
  • Relevance: This compound shares the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl benzene moiety with 1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrrolidine and also includes a pyrrolidine ring in its structure. This makes it a structurally relevant compound, potentially exploring different linking strategies and functionalities within the same chemical space. []
  • Compound Description: This compound is an aryl boron derivative produced through iridium-catalyzed C-H borylation of arenes. []
  • Relevance: Both this compound and 1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrrolidine feature the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a benzene ring. The presence of chlorine and iodine substituents in this compound highlights the potential for further functionalization and derivatization of the benzene ring, similar to the sulfonyl pyrrolidine substitution in the target compound. []

2-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)indole

  • Compound Description: This compound represents a heteroarylboron derivative formed via iridium-catalyzed C-H borylation of heteroarenes. []
  • Relevance: While this compound features the same 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl boronate ester group found in 1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrrolidine, it highlights the applicability of the borylation reaction to heteroaromatic systems like indole. This indicates the potential exploration of similar reactions and modifications on heterocyclic analogs of the target compound. []

2-[1-ethyl sulfonyl-3-[4-(4,4,5,5- tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-parazole-1-ethyl] azacyclobutyl-3-yl) acetonitrile

  • Compound Description: This compound is a key intermediate in the synthesis of Baricitinib. []
  • Relevance: This compound shares the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group with 1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrrolidine, although it is attached to a pyrazole ring instead of a benzene ring. This difference highlights the versatility of this boronic ester group in constructing diverse chemical structures. []
Overview

1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine is a complex organic compound characterized by the presence of a boronate ester and a sulfonyl group attached to a pyrrolidine ring. Its unique structure makes it valuable in various scientific and industrial applications. The compound has the following identifiers:

  • IUPAC Name: 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine
  • CAS Number: 1509932-05-1
  • Molecular Formula: C16H24BNO4S .
Source and Classification

This compound is sourced from various chemical suppliers and databases such as PubChem and CAS Common Chemistry. It falls under the classification of organic compounds due to its carbon-based structure and is specifically categorized as a boronate ester due to the presence of the boron atom in its molecular framework .

Synthesis Analysis

Methods

The synthesis of 1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine typically involves several steps that integrate various chemical reactions:

  1. Formation of Boronate Ester: The initial step often includes the reaction of phenolic compounds with boronic acids under specific conditions to form the boronate ester.
  2. Sulfonylation: The next step involves introducing a sulfonyl group to the phenolic compound, which can be achieved through sulfonation reactions.
  3. Pyrrolidine Ring Formation: Finally, the pyrrolidine ring is formed through cyclization reactions involving appropriate amine precursors.

Technical Details

The reaction conditions usually require the use of palladium catalysts and specific solvents to ensure high yields and purity. The optimization of reaction parameters such as temperature, pressure, and time is crucial for successful synthesis .

Molecular Structure Analysis

The molecular structure of 1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine can be analyzed using various techniques:

  • InChI Key: InChI=1S/C16H24BNO4S/c1-15(2)16(3,4)22-17(21-15)13-8-7-9-14(12-13)23(19,20)18-10-5-6-11-18/h7-9,12H,5-6,10-11H2,1-4H3 .

This structure reveals the arrangement of atoms within the molecule and helps predict its reactivity and interaction with other compounds.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The boronate ester can engage in nucleophilic substitution reactions with diols or other nucleophiles.
  2. Enzyme Inhibition: The sulfonyl group can interact with biological molecules, making it useful for enzyme inhibition studies.

Technical Details

The reversible covalent bonding capability of the boronate ester with diols enhances its utility in biochemical applications. The sulfonyl group's reactivity allows for diverse chemical transformations .

Mechanism of Action

The mechanism of action for 1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine primarily involves its interaction with specific molecular targets:

  1. Enzyme Interaction: The boronate ester forms reversible covalent bonds with target enzymes that contain nucleophilic sites.
  2. Altered Reactivity: The presence of the sulfonyl group modifies the compound's reactivity profile and enhances its interaction with biological systems .
Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits typical physical properties associated with organic molecules:

  • Molecular Weight: Approximately 337.24 g/mol .

Chemical Properties

Key chemical properties include:

  • Solubility: Generally soluble in organic solvents.
  • Stability: Requires storage in dry conditions at room temperature to maintain stability .
Applications

Scientific Uses

  1. Chemistry Research: Utilized as a building block for synthesizing more complex organic molecules.
  2. Drug Development: Investigated for potential therapeutic applications targeting specific enzymes or receptors.
  3. Material Science: Employed in producing advanced materials with tailored properties due to its unique chemical structure .

This compound's versatility makes it an important subject of study in both academic and industrial settings.

Introduction and Chemical Context

Nomenclature and Structural Taxonomy of Boronate Ester Derivatives

The systematic IUPAC name 1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine provides a complete structural blueprint of this hybrid organoboron compound. Breaking down this nomenclature:

  • "1,3,2-Dioxaborolan-2-yl" designates the cyclic boronate ester moiety derived from pinacol (2,3-dimethylbutane-2,3-diol), where boron is coordinated within a five-membered 1,3,2-dioxaborolane ring. The "4,4,5,5-tetramethyl" prefix specifies the methyl substituents on the pinacol backbone, which confer kinetic stability and crystallinity [1] [5].
  • "(3-(...)phenyl" indicates a meta-substituted benzene ring serving as the aromatic linker.
  • "1-(...sulfonyl)pyrrolidine" defines the nitrogenous heterocycle (pyrrolidine) attached via a sulfonyl (–SO₂–) bridge, where the "1-" position specifies the pyrrolidine nitrogen as the attachment point.

This naming follows the Chemical Abstracts Service (CAS) convention where parent structures are prioritized hierarchically (heterocycle > sulfone > arene > boronate). Alternative naming could position the boronate as a substituent (e.g., 3-(pyrrolidine-1-sulfonyl)phenylboronic acid pinacol ester), though this is less precise for substituted derivatives. Structurally, the compound integrates three distinct pharmacophores:

  • Boronate ester: The dioxaborolane ring adopts a trigonal planar geometry around boron, enabling reversible covalent interactions with diols or nucleophiles [2].
  • Aryl sulfone: The –SO₂– linker provides rigidity, electronic delocalization, and metabolic stability versus labile groups like esters [6].
  • Pyrrolidine: This saturated 5-membered heterocycle contributes stereogenicity, 3D coverage ("pseudorotation"), and H-bond acceptor capacity [3] [6].

Table 1: Naming Conventions for Related Boronate Esters

CAS NumberCommon NameSystematic NameCore Features
852227-97-51-(3-(Pinacolboryl)phenyl)piperidine1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidinePiperidine meta-boronate
1003309-09-81-(4-(Pinacolboryl)phenyl)pyrrolidin-2-one1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-onePyrrolidinone para-boronate
18525743†1-(3-Boronatophenyl)pyrrolidine (PubChem CID)1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidinePyrrolidine meta-boronate (no sulfone)

†PubChem CID instead of CAS [1] [5] [7]

Historical Development of Sulfonyl Pyrrolidine-Boronate Hybrid Scaffolds

The strategic fusion of sulfonyl pyrrolidines and boronate esters emerged from parallel advances in two fields: boron chemistry and saturated nitrogen heterocycles.

  • Boronate Ester Chemistry (1980s–2000s): Pinacol boronic esters gained prominence after Miyaura's 1995 report on palladium-catalyzed borylation, enabling efficient aryl-Bpin synthesis. Their stability versus boronic acids made them ideal for Suzuki-Miyaura cross-coupling [2]. Concurrently, Wulff's work on covalent molecular imprinting using boronate esters (1991–2002) demonstrated their utility in creating biomimetic recognition sites for sugars, amino acids, and nucleotides [2].

  • Pyrrolidine Pharmaceuticals (1990s–Present): FDA approval of pyrrolidine-containing drugs like captopril (1981, ACE inhibitor), clindamycin (1968, antibiotic), and rolipram (1990s, PDE4 inhibitor) validated this scaffold's versatility. Key attributes driving adoption include:

  • Enhanced sp³ character (Fsp³ = 0.56 vs. <0.3 for flat heterocycles) [3]
  • Chiral handle potential (e.g., proline derivatives) [3] [6]
  • Favorable physicochemical properties (LogP ~0.46, PSA ~16.5 Ų) [3]

The rational design of sulfonyl-linked hybrids accelerated post-2010 to address limitations in drug development:

  • Flat Molecule Limitations: Aromatic-heavy leads exhibited poor solubility and target selectivity [4].
  • Boronic Acid Instability: Pinacol masking improved stability for prodrug strategies (e.g., bortezomib) [2].
  • Sulfone as a Bioisostere: Replacing labile esters/carbonates with sulfones enhanced metabolic resistance [6].

Early examples like 1-(3-(pinacolboryl)phenyl)pyrrolidine (CAS 18525743) demonstrated synthetic feasibility but lacked the sulfonyl group's conformational control. The sulfonyl variant discussed here represents an evolution toward dual-purpose scaffolds—enabling both synthetic diversification (via boronate cross-coupling) and target engagement (via sulfonyl pyrrolidine pharmacophore) [1] [5] [6].

Table 2: Milestones in Sulfonyl Pyrrolidine-Boronate Hybrid Development

EraKey AdvanceImpact on Hybrid Design
1982–1995Wulff's boronate molecular imprintingValidated boronate-biomolecule recognition
1995–2005Miyaura borylation; Suzuki coupling optimizationEnabled reliable aryl-Bpin synthesis
2000–2010FDA approvals of pyrrolidine drugs (e.g., clindamycin)Established pyrrolidine's clinical relevance
2010–PresentHybrid scaffolds in PROTACs & bifunctional inhibitorsDemanded modular linkers (sulfonyl) + warheads (boronate)

Significance in Modern Organic Synthesis and Drug Discovery

This hybrid scaffold addresses three critical needs in contemporary chemistry and pharmacology:

Synthetic Versatility

  • Boronate as Coupling Handle: The pinacol boronate undergoes Suzuki-Miyaura cross-coupling with aryl halides (Pd-catalyzed), enabling rapid diversification of the aryl domain. Recent advances in C–H borylation (e.g., Ir-catalyzed) offer routes to unsymmetrical biaryls without pre-functionalization [2] [4].
  • Sulfonyl Chloride/Amine Reactivity: The sulfonyl group permits late-stage modifications via nucleophilic substitution (e.g., pyrrolidine → prolinol derivatives) or transition metal-catalyzed C–N couplings [6].
  • Orthogonal Reactivity: Boronate (cross-coupling) and sulfonamide (H-bonding) functions operate without interference, as demonstrated in PROTAC syntheses where one module engages E3 ligases and the other the target protein [4].

Drug Discovery Advantages

  • Spatiotemporal Control: Boronates enable prodrug activation (e.g., oxidative deboronation) or sensing (H₂O₂-mediated boronate-to-phenol conversion) [2].
  • Enhanced 3D Coverage: Pyrrolidine's non-planarity (vs. pyrrole) increases Fsp³ (0.56) and chiral centers, improving success rates in lead optimization. Drugs with Fsp³ >0.42 show 2× higher clinical advancement [3] [4].
  • Targeted Protein Degradation: The sulfonyl pyrrolidine moiety features in cereblon binders (e.g., thalidomide analogs), while boronates can target serine proteases or act as warheads in covalent inhibitors [6].

Table 3: Pyrrolidine Contributions to Approved Drugs

Drug (Year)IndicationPyrrolidine RoleRelevance to Hybrid
Captopril (1981)HypertensionZn²⁺-binding carboxylateSulfonyl = bioisostere of carboxylate
Clindamycin (1968)Bacterial infectionsRibosome binding via cladinose-pyrrolidineDemonstrates antibacterial potential
Rolipram (1990s)DepressionPDE4 inhibition via lactam H-bondingValidates sulfonyl H-bond capacity
Daridorexant (2022)InsomniaOrexin receptor antagonismHighlights recent FDA approvals

Addressing Industry Challenges

As emphasized in Nature Chemistry (2018), key gaps in synthesis include methods for C–H activation, late-stage functionalization, and aliphatic heterocycle synthesis—all directly relevant to this scaffold [4]:

  • Late-stage ipso-borylation can install Bpin groups on complex sulfonyl pyrrolidines [2].
  • Stereoselective pyrrolidine synthesis (e.g., 1,3-dipolar cycloadditions) provides enantioenriched building blocks [3].
  • The scaffold's modularity supports fragment-based drug design (FBDD), where boronate and sulfonamide fragments can be optimized independently [4] [6].

Properties

CAS Number

1509932-05-1

Product Name

1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine

Molecular Formula

C16H24BNO4S

Molecular Weight

337.2 g/mol

InChI

InChI=1S/C16H24BNO4S/c1-15(2)16(3,4)22-17(21-15)13-8-7-9-14(12-13)23(19,20)18-10-5-6-11-18/h7-9,12H,5-6,10-11H2,1-4H3

InChI Key

KSYYYRXOMWSFOC-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.